Ecastolol

Description

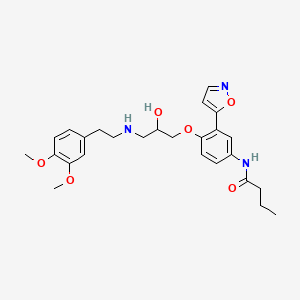

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIWXDBHIFQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998909 | |

| Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77695-52-4 | |

| Record name | N-[4-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(5-isoxazolyl)phenyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77695-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecastolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077695524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECASTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEB95DS30P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ecastolol on Beta-Adrenergic Receptors

Executive Summary: Ecastolol is a beta-adrenergic receptor antagonist, or beta-blocker, designed to manage cardiovascular conditions by modulating the sympathetic nervous system's effects on the heart and vasculature. Its primary mechanism involves competitive, reversible binding to beta-adrenergic receptors (β-ARs), thereby preventing endogenous catecholamines like epinephrine and norepinephrine from exerting their effects. This guide details the molecular interactions, downstream signaling consequences, and the key experimental protocols used to characterize the pharmacological profile of beta-blockers such as this compound. While specific quantitative binding data for this compound is not widely available in published literature, this document outlines the established framework for its mechanism based on its classification and provides comparative data from well-studied beta-blockers to illustrate its expected pharmacological properties.

Introduction to Beta-Adrenergic Receptors and Signaling

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating physiological responses to catecholamines. The two primary subtypes relevant to this compound's action are:

-

Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, β1-receptors are responsible for mediating increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity.

-

Beta-2 (β2) Adrenergic Receptors: Found in the smooth muscle of the airways, blood vessels, and in the liver, these receptors mediate smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic processes like glycogenolysis.

Upon binding of an agonist like epinephrine, both β1 and β2 receptors undergo a conformational change, activating the associated Gs protein. This initiates a downstream signaling cascade: the Gαs subunit activates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that produce the final physiological response.

This compound's Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors. This means it binds to the same site as endogenous catecholamines but does not activate the receptor. By occupying the receptor, it blocks agonists from binding, thus inhibiting the downstream signaling cascade.

Key Pharmacological Properties:

-

Receptor Selectivity: Beta-blockers are often classified by their relative affinity for β1 versus β2 receptors. Drugs with higher affinity for β1 receptors are termed "cardioselective." This property is clinically significant as it allows for targeted blockade of cardiac effects with a reduced risk of side effects associated with β2-receptor blockade, such as bronchospasm. The specific selectivity profile of this compound would be determined by comparing its binding affinity (Ki) at both receptor subtypes.

-

Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers possess the ability to partially stimulate the receptor, a property known as ISA.[1][2][3] These agents act as partial agonists, causing a submaximal receptor response while still blocking the effects of more potent full agonists like epinephrine.[2] This can result in less pronounced bradycardia at rest compared to beta-blockers without ISA.[2] The presence or absence of ISA in this compound would be determined through functional assays measuring cAMP production.

By competitively inhibiting agonist binding at β-ARs, this compound effectively attenuates the activation of the Gs/adenylyl cyclase pathway. The direct consequence is a reduction in intracellular cAMP production that would normally occur in response to sympathetic stimulation. This blockade of the canonical signaling pathway is the molecular basis for its therapeutic effects, including reduced heart rate and blood pressure.

References

Pharmacological Profile of Ecastolol in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific pharmacological data for Ecastolol is limited. This guide provides a comprehensive overview of the expected pharmacological profile of this compound as a beta-adrenergic receptor antagonist. The experimental protocols and data presentation formats described herein are the standard methods that would be employed to characterize this compound. Where illustrative data is provided, it is based on well-characterized beta-blockers and is intended for comparative purposes.

Introduction

This compound is a chemical entity classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] Beta-blockers are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias, owing to their ability to modulate the sympathetic nervous system's effects on the heart and vasculature. This technical guide outlines the comprehensive pharmacological profiling required to characterize this compound's cardiovascular effects, detailing its mechanism of action, and providing standardized experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of beta-blockers is the competitive inhibition of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the blood vessels and airways.

Cardiac β1-Adrenergic Receptor Signaling Pathway

In the heart, stimulation of β1-adrenergic receptors by catecholamines initiates a signaling cascade that increases heart rate, contractility, and conduction velocity. This compound, as a beta-blocker, would antagonize this pathway. The binding of an antagonist like this compound to the β1-receptor prevents the activation of the associated Gs protein, thereby inhibiting adenylyl cyclase activity. This leads to reduced intracellular levels of cyclic adenosine monophosphate (cAMP) and consequently decreased activation of Protein Kinase A (PKA). The downstream effects include reduced phosphorylation of calcium channels and other key proteins involved in cardiac muscle contraction.

References

Ecastolol synthesis pathway and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ecastolol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a beta-adrenergic blocking agent. It details its chemical properties, a proposed synthesis pathway based on established methodologies for beta-blocker production, and its mechanism of action within the context of beta-adrenergic signaling.

Chemical Properties of this compound

This compound is a complex organic molecule with specific physicochemical properties that are critical for its pharmacological activity and formulation.[1] A summary of its key chemical identifiers and properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanamide | [1][2] |

| Molecular Formula | C₂₆H₃₃N₃O₆ | [1][2] |

| Molecular Weight | 483.565 g/mol | |

| CAS Number | 77695-52-4 | |

| Physical Form | Solid | |

| InChI Key | CGUIWXDBHIFQJV-UHFFFAOYSA-N |

This compound Synthesis Pathway

The synthesis of this compound, like many other beta-blockers, can be achieved through a convergent synthesis strategy. This involves the preparation of key intermediates which are then combined in the final steps. The general approach for synthesizing aryloxypropanolamine beta-blockers involves the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.

A plausible synthetic route for this compound is outlined below. The process begins with the synthesis of two primary precursors: the substituted phenol (Intermediate A) and the glycidyl ether (Intermediate B), which are then coupled with the appropriate amine.

Experimental Protocols

Step 1: Synthesis of the Glycidyl Ether Intermediate

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-[4-hydroxy-3-(1,2-oxazol-5-yl)phenyl]butanamide (1.0 eq) and a suitable solvent (e.g., ethanol).

-

Base Addition : Add a base such as sodium hydroxide (NaOH) (1.1 eq) to the mixture to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Epoxidation : Add epichlorohydrin (1.2 eq) to the reaction mixture. Heat the mixture to reflux and maintain for several hours. The phenoxide will act as a nucleophile, attacking the epoxide of epichlorohydrin to form the glycidyl ether intermediate.

-

Workup and Purification : After the reaction is complete (monitored by Thin Layer Chromatography - TLC), cool the mixture. Remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Amine Addition)

-

Reaction Setup : Dissolve the purified glycidyl ether intermediate (1.0 eq) in a suitable solvent such as methanol or isopropanol in a sealed reaction vessel.

-

Amine Addition : Add 2-(3,4-dimethoxyphenyl)ethylamine (1.5 eq) to the solution.

-

Reaction : Heat the mixture and stir for several hours. The amine will perform a nucleophilic attack on the terminal carbon of the epoxide ring, opening it to form the final 2-hydroxy-3-aminopropoxy structure.

-

Workup and Purification : Upon completion, cool the reaction mixture and evaporate the solvent. The resulting crude product is purified, typically through recrystallization or column chromatography, to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a beta-blocker, specifically a β-adrenergic receptor antagonist. These receptors are integral to the sympathetic nervous system and are activated by catecholamines like epinephrine and norepinephrine. The primary signaling pathway associated with β-adrenergic receptors involves the activation of a G-protein-coupled receptor (GPCR), leading to a cascade of intracellular events.

Beta-Adrenergic Signaling Pathway:

-

Ligand Binding : Epinephrine or norepinephrine binds to the β-adrenergic receptor.

-

G-Protein Activation : This binding causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs). The Gsα subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation : The activated Gsα subunit binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Cellular Response : Activated PKA then phosphorylates various downstream target proteins, leading to physiological responses such as increased heart rate, myocardial contractility, and relaxation of smooth muscle.

This compound exerts its effect by competitively binding to the β-adrenergic receptor, thereby preventing catecholamines from binding and initiating this signaling cascade.

References

In-Silico Modeling of Ecastolol Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ecastolol and its Molecular Targets

This compound is classified as a beta-blocker, a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system, regulating cardiovascular and bronchial function. The primary targets of this compound are the β1 and β2 adrenergic receptors.

-

β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi and blood vessels, their activation leads to muscle relaxation, resulting in bronchodilation and vasodilation.

The relative affinity of this compound for these two receptor subtypes determines its cardioselectivity and potential for side effects, such as bronchoconstriction. In-silico modeling provides a powerful and cost-effective approach to predict and analyze these binding interactions at a molecular level.

In-Silico Modeling of Ligand-Receptor Interactions

In-silico modeling encompasses a range of computational techniques to simulate and predict the interaction between a ligand (this compound) and its target receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in predicting the binding mode and estimating the binding affinity.

Methodology:

-

Receptor Preparation: Obtain the 3D structure of the target beta-adrenergic receptor from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be constructed using the amino acid sequence and a template structure of a related protein. The receptor structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm systematically samples various conformations of the ligand within the binding site of the receptor. Each conformation is scored based on a scoring function that estimates the binding free energy.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and to estimate the binding affinity, often expressed as a docking score or binding energy.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of more accurate binding free energies.

Methodology:

-

System Setup: The docked this compound-receptor complex is placed in a simulated physiological environment, typically a water box with ions to mimic cellular conditions.

-

Simulation: The system's trajectory is calculated by integrating Newton's equations of motion. This simulation tracks the movement of every atom in the system over time, providing insights into the flexibility of the protein and the ligand.

-

Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. A QSAR model for beta-blockers could be used to predict the binding affinity of this compound based on its molecular descriptors.

Experimental Validation of In-Silico Models

In-silico predictions must be validated by experimental data. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to a receptor.

Radioligand Binding Assay Protocol

This assay measures the affinity of a ligand by quantifying its ability to displace a radioactively labeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity of Beta-Blockers

Clear and structured presentation of quantitative data is essential for comparison and analysis. While specific experimental Ki or IC50 values for this compound are not available in the reviewed literature, Table 1 provides an example of how such data would be presented, using the well-characterized beta-blocker Propranolol as a surrogate.

Table 1: Illustrative Binding Affinity Data for a Representative Beta-Blocker (Propranolol)

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type |

|---|---|---|---|---|

| β1-adrenergic | Propranolol | 2.4 | 8.59 | Radioligand Binding |

| β2-adrenergic | Propranolol | 1.97 | 2.0 | Radioligand Binding |

Disclaimer: This table presents data for Propranolol to illustrate the format of data presentation. Specific binding affinity data for this compound was not found in the public domain during the literature search for this guide.

Visualizing Key Pathways and Workflows

Visual diagrams are crucial for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Beta-Adrenergic Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that leads to a physiological response. The following diagram illustrates the canonical Gs-protein coupled signaling pathway.

In-Silico Modeling Workflow for this compound Binding Affinity

The process of modeling the binding affinity of this compound involves a series of sequential steps, from data acquisition to model validation.

Interplay Between In-Silico and Experimental Approaches

In-silico and experimental methods are complementary, with computational predictions guiding experimental design and experimental results validating and refining computational models in a cyclical process.

Conclusion

In-silico modeling offers a robust and insightful approach to understanding the binding affinity of this compound for its target beta-adrenergic receptors. By combining techniques such as molecular docking and molecular dynamics simulations with experimental validation, researchers can gain a detailed understanding of the molecular determinants of binding. This knowledge is invaluable for the rational design of new drugs with improved affinity and selectivity, ultimately leading to more effective and safer therapeutics. While a lack of publicly available, specific binding data for this compound currently limits a direct quantitative analysis, the methodologies and workflows outlined in this guide provide a clear roadmap for future investigations into this and other beta-blockers.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ecastolol and Related Aryloxypropanolamine β-Blockers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for Ecastolol, a β-adrenergic receptor antagonist, within the broader context of the aryloxypropanolamine class of β-blockers. It details the key structural motifs governing receptor affinity and selectivity, presents relevant quantitative data from analogous compounds, and provides detailed experimental protocols for assessing pharmacological activity.

Introduction to this compound and β-Adrenergic Antagonism

This compound is a β-adrenergic receptor antagonist characterized by its aryloxypropanolamine scaffold. This class of compounds is fundamental in cardiovascular medicine, primarily through its action of blocking the effects of endogenous catecholamines like epinephrine and norepinephrine at β-adrenergic receptors. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility, making these agents effective in the management of conditions such as hypertension, angina pectoris, and certain arrhythmias.

The pharmacological profile of a β-blocker, including its potency, selectivity for β1 (cardiac) versus β2 (pulmonary and peripheral) receptors, and intrinsic sympathomimetic activity (ISA), is intricately linked to its chemical structure. Understanding the SAR of this class is therefore crucial for the rational design of new agents with improved therapeutic indices. While specific, comprehensive SAR studies on this compound itself are not extensively available in public literature, its structure encompasses the key features of the aryloxypropanolamine class, allowing for a detailed SAR analysis based on well-established principles for this family of compounds.

Core Structure-Activity Relationships of Aryloxypropanolamine β-Blockers

The quintessential structure of an aryloxypropanolamine β-blocker consists of three main components: an aromatic ring, an oxypropanolamine side chain, and a nitrogen substituent. Variations in each of these regions significantly impact the pharmacological properties of the molecule.

-

The Aromatic Ring: The nature and substitution pattern of the aromatic ring are primary determinants of a compound's potency and, most notably, its β1-selectivity.

-

Para-Substitution: The presence of a substituent at the para-position of the phenyl ring is a key feature for β1-selectivity.[1] The size and nature of this substituent can be varied, with groups capable of hydrogen bonding often enhancing selectivity.

-

Ortho-Substitution: Substitution at the ortho-position can also influence selectivity and potency.

-

Meta-Substitution: The absence of meta-substituents is often favorable for cardioselectivity.[1]

-

Ring System: While a substituted phenyl ring is common, other aromatic systems can be employed, which can affect the overall lipophilicity and pharmacokinetic profile of the drug.

-

-

The Oxypropanolamine Side Chain: This is a critical pharmacophoric element for β-adrenergic receptor antagonism.

-

Ethereal Oxygen: The oxygen atom linking the aromatic ring to the propanolamine chain is crucial for high antagonist potency.[2]

-

Hydroxyl Group: The hydroxyl group on the second carbon of the propanolamine chain is essential for binding to the receptor, likely through hydrogen bonding. The stereochemistry at this carbon is critical, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[3]

-

Propanolamine Backbone: The three-carbon chain provides the correct spatial orientation for the key interacting groups.

-

-

The Nitrogen Substituent: The group attached to the nitrogen atom profoundly influences the compound's affinity for the β-receptor.

-

Secondary Amine: A secondary amine is optimal for β-blocking activity.[2]

-

Bulky Substituents: Large, bulky alkyl groups, such as isopropyl or tert-butyl, on the nitrogen atom are a hallmark of potent β-antagonists. This bulky group is thought to interact with a hydrophobic pocket in the receptor.

-

Quantitative SAR Data for Representative Aryloxypropanolamine β-Blockers

| Compound | Aromatic Substitution | Nitrogen Substituent | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1-Selectivity (β2 Ki / β1 Ki) | pA2 (β1) |

| Propranolol | Naphthoxy | Isopropyl | 1.1 | 0.8 | 0.7 (Non-selective) | 8.3-8.7 |

| Atenolol | 4-(Carbamoylmethyl)phenoxy | Isopropyl | 130 | 2500 | 19.2 | 6.7-7.4 |

| Metoprolol | 4-(2-Methoxyethyl)phenoxy | Isopropyl | 120 | 1200 | 10.0 | 7.0-7.6 |

| Betaxolol | 4-[2-(Cyclopropylmethoxy)ethyl]phenoxy | Isopropyl | 6.0 | 100 | 16.7 | 8.5 |

| Bisoprolol | 4-[2-(Isopropoxyethoxy)methyl]phenoxy | Isopropyl | 10.0 | 190 | 19.0 | 8.2-8.7 |

Note: Ki and pA2 values are compiled from various sources and may vary depending on the experimental conditions. The data is presented to illustrate relative potencies and selectivities.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound analog) for β1- and β2-adrenergic receptors.

a) Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-selective antagonist for non-specific binding determination (e.g., Propranolol).

-

Test compounds (this compound analogs).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

b) Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of non-labeled propranolol (e.g., 10 µM), and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of a test compound to antagonize the agonist-induced stimulation of adenylyl cyclase, providing a measure of its functional potency (pA2).

a) Materials:

-

Cells expressing the β-adrenergic receptor of interest (e.g., C6 glioma cells, HEK293 cells).

-

β-adrenergic agonist (e.g., Isoproterenol).

-

Test compounds (this compound analogs).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

b) Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of the test compound (antagonist) for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

-

Agonist Stimulation: Add a fixed concentration of the agonist (isoproterenol, typically its EC80) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Construct a dose-response curve for the agonist in the absence and presence of different concentrations of the antagonist.

-

Determine the Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Visualizations

β-Adrenergic Receptor Signaling Pathway

Caption: β-Adrenergic receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Adenylyl Cyclase Functional Assay

References

In-Vitro Efficacy of Ecastolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecastolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. This class of drugs plays a crucial role in cardiovascular medicine by blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This technical guide aims to provide a comprehensive overview of the preliminary in-vitro screening of this compound's efficacy. However, a thorough search of publicly available scientific literature did not yield specific quantitative in-vitro efficacy data (e.g., IC50, Ki, or pA2 values) or detailed experimental protocols specifically for this compound.

Therefore, this guide will outline the standard in-vitro methodologies and conceptual frameworks used to evaluate the efficacy of beta-blockers, providing a foundational understanding of how this compound's properties would be characterized. The information presented is based on established principles of pharmacology and the in-vitro testing of analogous compounds.

Core Concepts in Beta-Blocker In-Vitro Screening

The in-vitro evaluation of a beta-blocker like this compound typically focuses on three key areas:

-

Receptor Binding Affinity: Determining the strength with which the drug binds to its target receptors (β1 and β2 adrenergic receptors).

-

Functional Antagonism: Assessing the drug's ability to inhibit the physiological response induced by a beta-adrenergic agonist.

-

Intrinsic Sympathomimetic Activity (ISA): Evaluating if the drug itself can partially activate the receptor in the absence of an agonist.

Experimental Protocols for Beta-Blocker Characterization

While specific protocols for this compound are not available, the following are standard and widely accepted methodologies for in-vitro screening of beta-blocker efficacy.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its receptor. The principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (this compound) for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing β1 and β2-adrenergic receptors are isolated from a suitable source, such as transfected cell lines (e.g., CHO or HEK293 cells) or animal tissues (e.g., rat heart for β1, rat lung for β2).

-

Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) and varying concentrations of this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation:

The binding affinity of this compound for β1 and β2-adrenergic receptors would be presented in a table similar to the one below, allowing for the assessment of its cardio-selectivity.

| Receptor Subtype | Radioligand | Ki (nM) | Selectivity (β1/β2) |

| β1-adrenergic | e.g., [³H]-CGP 12177 | Data not available | Data not available |

| β2-adrenergic | e.g., [³H]-ICI 118,551 | Data not available |

Functional Antagonism Assays (e.g., Isolated Tissue Studies)

These assays measure the ability of a beta-blocker to inhibit the functional response to a beta-agonist in isolated tissues. The potency of a competitive antagonist is typically expressed as a pA2 value.

Methodology:

-

Tissue Preparation: Isolated tissues rich in β1 or β2 receptors are used. For example, guinea pig atria (for β1-mediated chronotropic effects) or guinea pig trachea (for β2-mediated relaxation).

-

Experimental Setup: The tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. The tissue's response (e.g., heart rate or muscle tension) is recorded.

-

Agonist Dose-Response: A cumulative concentration-response curve to a beta-agonist (e.g., isoprenaline) is established.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of this compound for a defined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Schild Analysis: The process is repeated with several concentrations of this compound. The dose ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value.

Data Presentation:

The functional antagonist potency of this compound would be summarized as follows:

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Atria (β1) | Isoprenaline | Data not available |

| Guinea Pig Trachea (β2) | Isoprenaline | Data not available |

cAMP Accumulation Assays

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the ability of a beta-blocker to inhibit agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known concentration of a beta-agonist (e.g., isoprenaline) to induce cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The inhibition of the agonist-induced cAMP response by this compound is plotted to determine its IC50 value.

Data Presentation:

| Receptor Subtype | Agonist | IC50 (nM) |

| β1-adrenergic | Isoprenaline | Data not available |

| β2-adrenergic | Isoprenaline | Data not available |

Visualization of Key Pathways and Workflows

Signaling Pathway of Beta-Adrenergic Receptors

The following diagram illustrates the general signaling cascade initiated by the activation of beta-adrenergic receptors, which this compound is designed to antagonize.

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the typical steps involved in a radioligand binding assay to determine the affinity of a compound like this compound.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship for Determining pA2 Value

The following diagram illustrates the logical flow for determining the pA2 value of an antagonist using functional assays.

Caption: Logical Flow for pA2 Determination.

Conclusion

Ecastolol: An Inquiry into its Potential as a Cardioselective Beta-Blocker

Despite interest in the therapeutic potential of ecastolol as a cardioselective beta-blocker, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information required for a detailed technical guide. While the chemical structure of this compound is known, quantitative data regarding its binding affinities for beta-1 and beta-2 adrenergic receptors, detailed experimental protocols, and specific signaling pathway analyses are not readily accessible. This absence of foundational data precludes the creation of an in-depth technical whitepaper as requested.

The Challenge of Undisclosed Data

This compound, with the chemical name N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide, is cataloged in chemical databases such as PubChem. However, these entries lack the crucial pharmacological data necessary to evaluate its potential as a cardioselective beta-blocker. Extensive searches of scientific databases have not yielded any peer-reviewed publications or clinical trial results that provide the following essential information:

-

Receptor Binding Affinity: No studies presenting the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound for beta-1 and beta-2 adrenergic receptors were found. This data is fundamental for quantifying its cardioselectivity.

-

Cardioselectivity Ratio: Without the receptor binding affinities, the cardioselectivity ratio (the ratio of Ki or IC50 values for beta-2 versus beta-1 receptors) cannot be determined.

-

Experimental Protocols: Detailed methodologies for in vitro or in vivo studies specifically investigating this compound's pharmacological properties are not published.

-

Signaling Pathways: There is no available research on the specific downstream signaling effects of this compound upon binding to beta-adrenergic receptors.

-

Clinical and Hemodynamic Data: No clinical trial data or in-depth preclinical studies on the hemodynamic effects of this compound in hypertension or angina pectoris have been made public.

General Principles of Cardioselective Beta-Blocker Evaluation

While specific data for this compound is unavailable, the general experimental workflow for assessing the cardioselectivity of a beta-blocker can be described.

In Vitro Assessment of Cardioselectivity

A standard approach to determine the cardioselectivity of a compound involves competitive radioligand binding assays. This methodology allows for the quantification of the affinity of a test compound for specific receptor subtypes.

In this process, cell membranes expressing either beta-1 or beta-2 adrenergic receptors are incubated with a radiolabeled ligand that is known to bind to these receptors. The test compound, in this case this compound, is added at varying concentrations to compete with the radioligand for binding to the receptors. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined, from which the binding affinity (Ki) can be calculated. The ratio of the Ki values for the beta-2 and beta-1 receptors then provides the cardioselectivity index.

General Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

The binding of an agonist to a beta-adrenergic receptor activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses, such as increased heart rate and contractility in cardiac muscle. A cardioselective beta-blocker would preferentially block this pathway at the beta-1 receptors in the heart, with less effect on the beta-2 receptors found in other tissues like the lungs and blood vessels.

Conclusion

Without access to proprietary research or unpublished clinical trial data, a thorough technical evaluation of this compound's potential as a cardioselective beta-blocker is not feasible. The core requirements for such an analysis, namely quantitative data on receptor affinity and detailed experimental protocols, remain elusive in the public domain. While the general principles of beta-blocker assessment and mechanism of action are well-established, their specific application to this compound cannot be detailed at this time. Further research and publication of data are necessary to fully characterize the pharmacological profile of this compound and determine its therapeutic utility.

The Discovery and Development of Ecastolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecastolol is a beta-adrenergic blocking agent with anti-anginal properties. This technical guide provides a comprehensive overview of the available information on the discovery and development of this compound, including its chemical synthesis, pharmacological profile, and the underlying mechanism of action. Due to the limited publicly available data, this document focuses on compiling and presenting the known scientific and patent literature to offer a foundational understanding for research and drug development professionals.

Introduction

This compound is classified as a beta-blocker, a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors.[1][2] These receptors are integral to the sympathetic nervous system and play a crucial role in regulating cardiovascular function. The primary therapeutic application of this compound is in the management of angina. This document aims to provide a detailed technical account of the discovery and development of this compound, with a focus on its chemical properties, synthesis, and pharmacological characteristics.

Chemical Properties and Synthesis

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | N-[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide | [2] |

| CAS Number | 77695-52-4 | [2] |

| Molecular Formula | C26H33N3O6 | [2] |

| Molecular Weight | 483.56 g/mol |

Table 1: Chemical Properties of this compound

Synthesis

A general synthetic approach for compounds with a similar backbone involves the reaction of an epoxide with an amine. For instance, the synthesis of a related thiadiazole derivative involves the reaction of 4-[2-(2,3-epoxypropoxy)phenyl]-1,2,3-thiadiazole with t-butylamine. This suggests that a key step in the synthesis of this compound likely involves the reaction of an appropriate epoxide precursor with 2-(3,4-dimethoxyphenyl)ethanamine to form the aminopropoxy side chain.

Pharmacological Profile

Mechanism of Action

As a beta-blocker, this compound exerts its therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism primarily affects the cardiovascular system, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The specific subtype selectivity of this compound for β1 or β2 receptors is not well-documented in the available literature.

Signaling Pathway

The mechanism of action of beta-blockers involves the modulation of intracellular signaling cascades. Upon binding to β-adrenergic receptors, catecholamines typically activate a G-protein-coupled receptor (GPCR) signaling pathway, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. By blocking the initial receptor activation, beta-blockers like this compound prevent this downstream signaling cascade.

Figure 1: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by this compound.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki), IC50, or EC50 values of this compound for β-adrenergic receptors are not available in the public domain. Such data would typically be determined through preclinical pharmacology studies.

Preclinical and Clinical Development

Detailed information regarding the preclinical and clinical development of this compound is scarce. The general process for a drug of this class would involve a series of preclinical studies to assess its safety and efficacy before moving into human clinical trials.

Preclinical Studies

Preclinical evaluation for a beta-blocker like this compound would typically include:

-

In vitro studies: Receptor binding assays to determine affinity and selectivity for β-adrenergic receptor subtypes.

-

In vivo studies: Animal models to assess cardiovascular effects (e.g., heart rate, blood pressure), pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology.

Clinical Trials

Information on the design, phases, and outcomes of clinical trials specifically for this compound is not publicly available. Generally, clinical trials for a cardiovascular drug would progress through Phase I (safety in healthy volunteers), Phase II (efficacy and dose-ranging in patients), and Phase III (large-scale efficacy and safety studies).

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not published. However, a general workflow for the discovery and initial evaluation of a novel beta-blocker is outlined below.

References

Methodological & Application

Application Notes and Protocols for E-castolol Dosage Determination in In-Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ecastolol is a beta-adrenergic blocker for which there is limited publicly available in-vitro cell culture data. The following protocols and dosage recommendations are based on data from other beta-blockers with similar mechanisms of action, such as propranolol, atenolol, and betaxolol. These should be considered as starting points, and optimization for specific cell lines and experimental conditions is crucial.

Introduction

This compound is a beta-adrenoceptor antagonist. Like other beta-blockers, it exerts its effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. In a research context, determining the appropriate dosage of this compound for in-vitro cell culture assays is critical to understanding its cellular and molecular effects. These application notes provide a comprehensive guide to establishing effective this compound concentrations for various cell-based assays.

Mechanism of Action: Beta-Adrenergic Signaling

This compound acts as a competitive antagonist at beta-adrenergic receptors. The binding of agonists like epinephrine to these G-protein coupled receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes such as proliferation, apoptosis, and metabolism. By blocking this initial step, this compound can inhibit these downstream effects.

Quantitative Data from Related Beta-Blockers

The following table summarizes effective concentrations and IC50/EC50 values of other beta-blockers in various in-vitro assays. This data can serve as a guide for designing initial dose-response experiments for this compound.

| Beta-Blocker | Cell Line(s) | Assay Type | Effective Concentration Range | IC50 / EC50 | Reference |

| Propranolol | Molt-4, Jurkat, U937 (leukemic) | Cytotoxicity | 0.0004 - 0.4 mM | ≥ 0.2 mM | [1] |

| Propranolol | HepG2, HepG2.2.15 (liver cancer) | Apoptosis, Proliferation | 2.5 - 320 µmol/l | ~80 µmol/l for apoptosis | [2] |

| Esmolol | A549 (lung cancer), MRC-5 (healthy lung) | Cytotoxicity | 5 - 250 µM | > 250 µM | [3] |

| Betaxolol | A549, H1299 (lung cancer) | Cell Viability | Up to 500 µM | ~251-252 µM | [4] |

| Atenolol | Human Lymphocytes | Genotoxicity | Plasma-equivalent concentrations | Not Applicable | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: Due to the lack of specific data for this compound, it is recommended to start with a common solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should not exceed a non-toxic level, typically <0.1% (v/v).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in the chosen solvent.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Dosage Determination

The following diagram outlines a general workflow for determining the optimal this compound dosage for your cell culture experiments.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is a starting point and should be optimized for your specific cell line.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

-

This compound Treatment:

-

Prepare serial dilutions of this compound from your stock solution in complete culture medium. Based on the data from other beta-blockers, a starting range of 1 µM to 500 µM is recommended.

-

Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control group.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay can be used to determine if this compound induces apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound (based on the MTT assay results, e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

The determination of an appropriate this compound dosage is a critical first step for any in-vitro study. Due to the limited availability of specific data for this compound, a systematic approach starting with a broad dose-response curve is recommended. The protocols and data provided, derived from studies on similar beta-blockers, offer a solid foundation for researchers to establish effective and reproducible experimental conditions for their specific cell culture models. Always remember to include appropriate controls and to optimize protocols for your particular cell line and research question.

References

- 1. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Assessing Ecastolol Effects in Isolated Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecastolol is identified as a beta-blocker, a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors.[1][2][3] These agents are critical in cardiovascular medicine for managing conditions like hypertension, angina, and arrhythmias. Assessing the precise effects of a novel beta-blocker on the heart is a crucial step in its preclinical development. Isolated heart preparations, such as the Langendorff-perfused heart, offer a powerful ex vivo model to study the direct myocardial effects of a compound, independent of systemic neural and hormonal influences.[4][5]

These application notes provide a detailed protocol for characterizing the effects of this compound on cardiac function using isolated heart preparations. Due to the limited publicly available pharmacological data on this compound, this protocol is presented as a comprehensive framework. Researchers will need to determine key properties of this compound, such as its β1-selectivity and intrinsic sympathomimetic activity (ISA), and may need to adapt the protocols accordingly. For comparative purposes, well-characterized beta-blockers like propranolol (non-selective) and metoprolol (β1-selective) are suggested as controls.

General Mechanism of Action of Beta-Blockers

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. The heart predominantly expresses β1-adrenergic receptors, which, upon stimulation, lead to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Some beta-blockers also possess intrinsic sympathomimetic activity (ISA), meaning they can cause partial receptor activation, leading to a less pronounced decrease in resting heart rate.

Experimental Protocols

Langendorff Isolated Heart Preparation

This protocol describes the retrograde perfusion of an isolated mammalian heart (e.g., rat or guinea pig) to assess the effects of this compound on cardiac hemodynamics.

Materials:

-

Langendorff apparatus (perfusion reservoir, pump, oxygenator, water jacket for temperature control)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

-

Surgical instruments (scissors, forceps, hemostats)

-

Aortic cannula

-

Intraventricular balloon catheter connected to a pressure transducer

-

Data acquisition system

-

This compound stock solution

-

Isoproterenol (beta-agonist) stock solution

-

Reference beta-blocker (e.g., propranolol) stock solution

Procedure:

-

Apparatus Preparation: Prime the Langendorff apparatus with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Animal Preparation and Heart Isolation: Anesthetize the animal (e.g., with sodium pentobarbital). Open the thoracic cavity and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure with a ligature.

-

Perfusion: Initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure or flow rate. The heart should resume beating.

-

Instrumentation: Insert a fluid-filled balloon catheter into the left ventricle through the mitral valve. Inflate the balloon to achieve a stable end-diastolic pressure.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.

-

Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), rate of pressure development (+dP/dt), and rate of pressure decay (-dP/dt).

Protocol for Assessing Beta-Blockade

This protocol determines the potency of this compound in antagonizing the effects of a beta-agonist.

-

After stabilization, establish a baseline with Krebs-Henseleit buffer.

-

Administer a sub-maximal concentration of isoproterenol (e.g., 10 nM) to induce a stable increase in heart rate and contractility.

-

Once a stable response to isoproterenol is achieved, introduce increasing concentrations of this compound into the perfusate in a cumulative manner.

-

Record the steady-state response at each concentration of this compound.

-

Wash out the drugs and allow the heart to return to baseline.

-

Repeat the procedure with a reference beta-blocker for comparison.

Protocol for Assessing Intrinsic Sympathomimetic Activity (ISA)

This protocol investigates whether this compound possesses partial agonist activity.

-

After stabilization, record a stable baseline.

-

Administer increasing concentrations of this compound to the preparation in the absence of any beta-agonist.

-

Observe for any increase in heart rate or contractility. A beta-blocker with ISA will elicit a modest positive chronotropic and inotropic effect.

-

Compare the response to a beta-blocker with known ISA (e.g., pindolol) and one without (e.g., propranolol).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hemodynamic Effects of this compound in Isolated Hearts

| Concentration | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) |

| Baseline | ||||

| This compound 1 nM | ||||

| This compound 10 nM | ||||

| This compound 100 nM | ||||

| This compound 1 µM | ||||

| Washout |

Table 2: Antagonism of Isoproterenol-Induced Tachycardia by this compound

| Isoproterenol (10 nM) | Isoproterenol + this compound (10 nM) | Isoproterenol + this compound (100 nM) |

| Heart Rate (beats/min) | ||

| % Inhibition | N/A |

Mandatory Visualization

Cardiac Electrophysiology: Assessing Effects on Action Potentials

For a more in-depth analysis, the effects of this compound on the cardiac action potential can be investigated using isolated ventricular myocytes or papillary muscle preparations.

Brief Protocol:

-

Isolate cardiac myocytes or a papillary muscle from a mammalian heart.

-

Using the whole-cell patch-clamp technique or sharp microelectrodes, record baseline action potentials.

-

Superfuse the preparation with increasing concentrations of this compound.

-

Measure changes in action potential duration (APD), amplitude, and upstroke velocity.

Note: The DOT script for Figure 3 is conceptual as it cannot generate a graphical waveform. The image attribute is a placeholder to indicate where a visual representation of an action potential would be.

Conclusion

This document provides a comprehensive set of protocols and application notes for assessing the cardiac effects of this compound in isolated heart preparations. By systematically evaluating its impact on hemodynamic parameters and its interaction with the β-adrenergic system, researchers can build a detailed pharmacological profile of this compound. Given the limited specific data on this compound, it is imperative to include appropriate controls and to thoroughly characterize its β1-selectivity and intrinsic sympathomimetic activity to fully understand its cardiac profile.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ecastolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ecastolol. The described protocol is applicable for the determination of this compound in bulk drug substance and has the potential for adaptation to various pharmaceutical formulations. The method has been developed based on established principles of reversed-phase chromatography and is presented with comprehensive protocols for sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a beta-adrenoceptor antagonist.[4] Accurate and precise quantification of this compound is crucial for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its sensitivity, reproducibility, and specificity in determining drug purity and content.[5] This application note provides a detailed protocol for a stability-indicating HPLC method for this compound quantification.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with o-phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm (Estimated based on typical chromophores in similar structures) |

| Run Time | 10 minutes |

Reagents and Standards

-

This compound reference standard (Purity > 99.5%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation

-

Bulk Drug: Accurately weigh 100 mg of the this compound bulk drug sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column clogging.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |

Linearity

The linearity of the method is determined by analyzing a series of this compound standard solutions at different concentrations.

Table 3: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150234 |

| 20 | 301456 |

| 40 | 603123 |

| 60 | 905678 |

| 80 | 1208901 |

| 100 | 1511234 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy

Accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.2 | 100.4 | 0.5 |

| 120% | 60 | 59.7 | 99.5 | 0.7 |

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 5: Precision Data for this compound

| Precision Level | Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | % RSD |

| Repeatability (Intra-day) | 50 | 50.1 ± 0.35 | 0.7 |

| Intermediate Precision (Inter-day) | 50 | 49.8 ± 0.49 | 0.98 |

Specificity (Forced Degradation)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. This compound samples are subjected to stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the this compound peak from any degradation products.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The described HPLC method provides a framework for the accurate and precise quantification of this compound. The protocol is straightforward and utilizes common reagents and instrumentation, making it suitable for routine quality control analysis. It is essential that this method is fully validated in the user's laboratory before its application to ensure reliable results.

References

Application Notes and Protocols for the Use of a Beta-Blocker (Ecastolol) in Preclinical Studies of Myocardial Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion injury (IRI) is a critical area of cardiovascular research, contributing significantly to the morbidity and mortality associated with ischemic heart disease. Beta-blockers are a class of drugs with established clinical benefits in various cardiovascular conditions. While specific data on Ecastolol in myocardial IRI is limited, this document provides a comprehensive set of protocols and application notes based on the well-documented effects of other beta-blockers, such as metoprolol and carvedilol. These guidelines are intended to serve as a framework for designing and conducting preclinical studies to evaluate the cardioprotective potential of a beta-blocker like this compound in the context of myocardial IRI.

The primary objectives of such studies are typically to:

-

Determine the efficacy of the beta-blocker in reducing myocardial infarct size.

-

Assess the impact on cardiac function post-ischemia-reperfusion.

-

Elucidate the underlying molecular mechanisms and signaling pathways involved in cardioprotection.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on typical findings from preclinical studies of beta-blockers in myocardial IRI. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Effect of this compound on Myocardial Infarct Size

| Treatment Group | N | Area at Risk (AAR) / Left Ventricle (LV) (%) | Infarct Size (IS) / AAR (%) |

| Sham | 8 | N/A | N/A |

| Vehicle Control (I/R) | 10 | 48.5 ± 3.2 | 55.2 ± 4.1 |

| This compound (Low Dose) | 10 | 47.9 ± 2.8 | 42.1 ± 3.5* |

| This compound (High Dose) | 10 | 49.1 ± 3.0 | 31.7 ± 2.9** |

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Assessment of Cardiac Function by Echocardiography

| Treatment Group | N | Left Ventricular Ejection Fraction (LVEF) (%) | Left Ventricular Fractional Shortening (LVFS) (%) |

| Sham | 8 | 75.3 ± 2.1 | 45.8 ± 1.9 |

| Vehicle Control (I/R) | 10 | 42.6 ± 3.3 | 21.4 ± 2.0 |

| This compound (Low Dose) | 10 | 51.9 ± 2.8 | 28.7 ± 1.7 |

| This compound (High Dose) | 10 | 60.1 ± 3.1 | 35.2 ± 1.5 |

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: Analysis of Cardiac Injury Biomarkers

| Treatment Group | N | Serum Creatine Kinase-MB (CK-MB) (U/L) | Serum Cardiac Troponin I (cTnI) (ng/mL) |

| Sham | 8 | 15.2 ± 2.5 | 0.1 ± 0.02 |

| Vehicle Control (I/R) | 10 | 85.7 ± 9.3 | 2.5 ± 0.4 |

| This compound (Low Dose) | 10 | 61.4 ± 7.1 | 1.6 ± 0.3 |

| This compound (High Dose) | 10 | 42.9 ± 5.8 | 0.9 ± 0.2 |

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial IRI in a rat model, a commonly used preclinical model.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)

-

Mechanical ventilator

-

Surgical instruments for thoracotomy

-

6-0 silk suture

-

ECG monitoring system

-

Temperature controller

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Intubate the trachea and provide mechanical ventilation.

-

Surgical Preparation: Perform a left thoracotomy at the fourth intercostal space to expose the heart.

-

Coronary Artery Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature and by ST-segment elevation on the ECG.

-